molecular formula C17H17N5O5 B12907652 N-Benzoyl-2'-deoxyguanosine CAS No. 61773-87-3

N-Benzoyl-2'-deoxyguanosine

Cat. No.: B12907652
CAS No.: 61773-87-3
M. Wt: 371.3 g/mol
InChI Key: YUMFYDCQASKKJX-QJPTWQEYSA-N
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Description

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a benzamide group through a tetrahydrofuran ring. It is often studied for its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the purine ring and subsequent attachment of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-2’-deoxy-3’-O-(1,1-dimethylethyl)dimethylsilyl-Adenosine
  • 3’-O-TBDMS-N6-Bz-dA

Uniqueness

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide is unique due to its specific structural features and the presence of both purine and benzamide groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

61773-87-3

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-8-18-13-14(22)19-17(21-16(13)26)20-15(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H2,19,20,21,25,26)/t10-,11+,12+/m0/s1

InChI Key

YUMFYDCQASKKJX-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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